molecular formula C10H12N2S B13437860 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile

4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile

Cat. No.: B13437860
M. Wt: 192.28 g/mol
InChI Key: VZAFJFWWBKXCMY-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is a heterocyclic compound that features a pyrrolidine ring substituted with a 5-methylthiophene group and a nitrile groupThe presence of both the pyrrolidine and thiophene rings in its structure contributes to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the thiophene and nitrile groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine and a nitrile source can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reaction. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the nitrile group can enhance its binding affinity to certain proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylthiophen-2-yl)pyrrolidine-3-carbonitrile is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and material science .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)pyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H12N2S/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,5-6H2,1H3

InChI Key

VZAFJFWWBKXCMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CNCC2C#N

Origin of Product

United States

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